molecular formula C15H19N3S B3989548 6-Methyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

6-Methyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B3989548
M. Wt: 273.4 g/mol
InChI Key: PNGKVYRSEAVJAO-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a bicyclic scaffold fused with a tetrahydrobenzothiophene ring. Key structural features include a 6-methyl group on the tetrahydrobenzene moiety and a pyrrolidin-1-yl substituent at position 4 of the pyrimidine ring. The synthesis of such derivatives typically involves cyclization of aminothiophene carboxamides with formamide or alkylation/amination of halogenated intermediates under basic conditions .

Properties

IUPAC Name

6-methyl-4-pyrrolidin-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-10-4-5-12-11(8-10)13-14(18-6-2-3-7-18)16-9-17-15(13)19-12/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGKVYRSEAVJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

6-Methyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Antimicrobial Activity

  • Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids (e.g., compound 2g in ) exhibit broad-spectrum antimicrobial activity, with MIC values as low as 1.56 µg/mL against P. aeruginosa .
  • The presence of a pyrrolidinyl group (as in the target compound) may enhance membrane penetration, though direct antimicrobial data for the target remain unexplored .

Antitumor and Kinase Inhibition

  • FGFR1 Inhibition: 7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine () shows potent FGFR1 inhibition (IC₅₀ < 1 µM), attributed to the electron-withdrawing CF₃ group stabilizing enzyme-ligand interactions .
  • Structural Flexibility : Compounds with rigid fused-ring systems (e.g., ’s azepanyl derivative) demonstrate reduced off-target effects in cellular assays compared to flexible analogs .

Biological Activity

6-Methyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C15H19N3S
  • Molecular Weight : 273.398 g/mol
  • Structure : The compound features a tetrahydrobenzothieno-pyrimidine core structure which is significant for its biological activity.

Research indicates that this compound acts on various biological pathways:

  • Cyclic GMP Pathway : It has been shown to elevate central cyclic guanosine monophosphate (cGMP) levels in the brain and cerebrospinal fluid (CSF) of rodents, suggesting a role in modulating neurotransmission and vascular functions .
  • Procognitive Effects : In rodent models, the compound exhibits procognitive activity, indicating potential benefits in cognitive disorders .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against certain pathogens .

Pharmacokinetics

The pharmacokinetic profile of 6-Methyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine has not been extensively characterized; however, related compounds indicate favorable absorption and distribution characteristics.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound and its derivatives:

Activity Type Effect Model/System Reference
cGMP ElevationIncreased levelsRodent brain and CSF
Procognitive ActivityEnhanced cognitionRodent models
Antimicrobial ActivityInhibition of bacterial growthESKAPE pathogens
Selectivity for PDE9AHigh selectivityEnzymatic assays

Case Studies

  • Cognitive Enhancement in Rodents : In a study involving transgenic mouse models for Alzheimer's disease, administration of the compound resulted in improved memory retention and synaptic stabilization .
  • Antimicrobial Screening : A series of analogs derived from this compound were screened against ESKAPE pathogens. While some showed limited activity against Mycobacterium tuberculosis, others demonstrated effectiveness against Gram-positive bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Methyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

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